2-Chloro-5-ethoxypyridine
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Overview
Description
2-Chloro-5-ethoxypyridine is an organic compound with the molecular formula C7H8ClNO It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-ethoxypyridine typically involves the chlorination of 5-ethoxypyridine. One common method includes the reaction of 5-ethoxypyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes to ensure high yield and purity. These processes often include the use of advanced purification techniques such as distillation and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-ethoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, leading to the formation of different substituted pyridines.
Oxidation and Reduction: The ethoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction reactions can yield alcohols or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives .
Scientific Research Applications
2-Chloro-5-ethoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of various chemicals and materials, including dyes and polymers
Mechanism of Action
The mechanism of action of 2-Chloro-5-ethoxypyridine involves its interaction with specific molecular targets and pathways. The chlorine atom and ethoxy group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo nucleophilic substitution allows it to modify biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
- 2-Chloro-5-methylpyridine
- 2-Chloro-5-nitropyridine
- 2-Chloro-5-bromopyridine
Comparison: Compared to these similar compounds, 2-Chloro-5-ethoxypyridine is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity. The ethoxy group can participate in additional chemical reactions, such as oxidation and reduction, which are not possible with the other similar compounds. This makes this compound a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-chloro-5-ethoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-2-10-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVNXBTYLCBJFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634113 |
Source
|
Record name | 2-Chloro-5-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856851-48-4 |
Source
|
Record name | 2-Chloro-5-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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